molecular formula C5H8N4O B15363853 3-(Aminomethyl)-1H-pyrazole-4-carboxamide

3-(Aminomethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B15363853
M. Wt: 140.14 g/mol
InChI Key: ZXMLZVYZDKOSIG-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1H-pyrazole-4-carboxamide is a chemical compound with significant potential in various scientific and industrial applications. This compound features an aminomethyl group attached to a pyrazole ring, which is further substituted with a carboxamide group. Its unique structure makes it a valuable candidate for research and development in fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole core, followed by subsequent functionalization to introduce the aminomethyl and carboxamide groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminomethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at different positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions often employ hydrogen gas or metal hydrides.

  • Substitution reactions can be facilitated by using nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

3-(Aminomethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand for biological receptors or enzymes.

  • Medicine: It has potential as a pharmaceutical agent, possibly exhibiting therapeutic effects.

  • Industry: Its derivatives can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-1H-pyrazole-4-carboxamide exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical agent, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • 3-(Aminomethyl)pyridine: Similar structure but with a pyridine ring instead of pyrazole.

  • 4-(Aminomethyl)benzoic acid: Contains an aminomethyl group attached to a benzoic acid moiety.

  • 2-Picolylamine: Another compound with an aminomethyl group but different core structure.

Uniqueness: 3-(Aminomethyl)-1H-pyrazole-4-carboxamide is unique due to its combination of the pyrazole ring and carboxamide group, which provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

5-(aminomethyl)-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C5H8N4O/c6-1-4-3(5(7)10)2-8-9-4/h2H,1,6H2,(H2,7,10)(H,8,9)

InChI Key

ZXMLZVYZDKOSIG-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1C(=O)N)CN

Origin of Product

United States

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